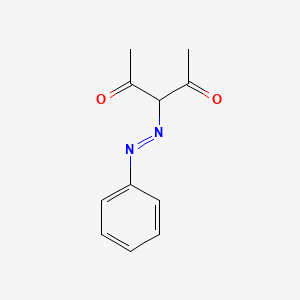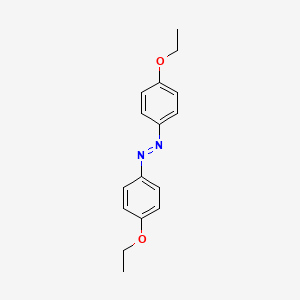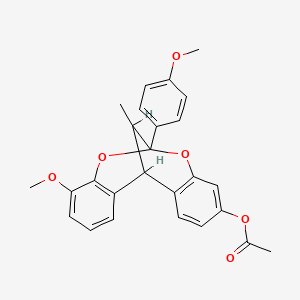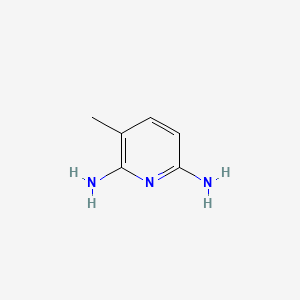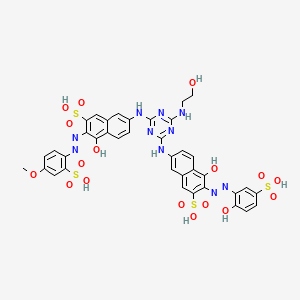
Bis(4-methoxyphenyl) disulfide
Vue d'ensemble
Description
Bis(4-methoxyphenyl) disulfide is a chemical compound with the formula (CH3OC6H4S)2 . It has a molecular weight of 278.39 .
Molecular Structure Analysis
The molecular structure of Bis(4-methoxyphenyl) disulfide consists of two phenyl rings, each substituted with a methoxy group, and connected by a disulfide bond .Physical And Chemical Properties Analysis
Bis(4-methoxyphenyl) disulfide is a solid at room temperature, with a melting point of 41-45 °C . It has a molecular weight of 278.39 .Applications De Recherche Scientifique
Organic Synthesis
Bis(4-methoxyphenyl) disulfide: is utilized in organic synthesis as a reagent for introducing disulfide bonds into organic molecules. This compound can act as an oxidizing agent to form disulfide bridges, which are crucial in stabilizing the tertiary and quaternary structures of proteins. It’s also used in the synthesis of complex organic molecules that require disulfide linkages as part of their structure .
Pharmaceutical Research
In pharmaceutical research, 4,4’-Dimethoxy diphenyldisulfide has been identified as a functional group in CB1 receptor ligands . These ligands are of interest due to their potential therapeutic effects in treating conditions such as pain, obesity, and even some psychiatric disorders.
Catalysis
Bis(4-methoxyphenyl) disulfide: serves as a catalyst in certain chemical reactions. Its ability to facilitate the cleavage of imine and alkenoic bonds is leveraged in catalytic processes, which can be applied in various industrial and research settings .
Analytical Chemistry
In analytical chemistry, 4,4’-Dimethoxy diphenyldisulfide is used as a standard for spectroscopic analysis. It provides reference spectra for NMR, FTIR, Raman, and mass spectrometry, aiding in the identification and quantification of compounds in complex mixtures .
Safety and Hazards
Bis(4-methoxyphenyl) disulfide is classified as causing serious eye damage and being very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
1-methoxy-4-[(4-methoxyphenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQGLCGLPMWYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SSC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201514 | |
| Record name | Disulfide, bis(4-methoxyphenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxyphenyl) disulfide | |
CAS RN |
5335-87-5 | |
| Record name | Disulfide, bis(4-methoxyphenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-methoxyphenyl) disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, bis(4-methoxyphenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis-(4-methoxyphenyl)disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bis(4-methoxyphenyl) disulfide participate in dynamic systems alongside other chemical interactions?
A1: Bis(4-methoxyphenyl) disulfide (CAS Number: 15761-16-4) can engage in dynamic exchange reactions in conjunction with disulfide (S-S), imine (C=N), and coordinative (N-->metal) bonds. Research shows that a system containing Bis(4-methoxyphenyl) disulfide, bis(4-aminophenyl) disulfide, 2-formylpyridine, and metal ions (CuI or FeII) exhibits interplay between these dynamic linkages []. The presence of metal ions, specifically CuI and FeII, significantly impacted the equilibrium of disulfide exchange, favoring the formation of homo-disulfides over hetero-disulfides []. This highlights the potential of Bis(4-methoxyphenyl) disulfide to participate in complex systems where multiple dynamic interactions co-exist and influence each other.
Q2: What is the role of Bis(4-methoxyphenyl) disulfide in cyanide poisoning treatment?
A2: While Bis(4-methoxyphenyl) disulfide itself was not directly investigated as a cyanide antidote, structurally similar sulfur donors, including those with a 4-methoxyphenyl group, were explored for their potential to protect against cyanide toxicity []. These compounds are proposed to act by enhancing the conversion of cyanide to the less toxic thiocyanate, primarily facilitated by the enzyme rhodanese []. Further research is needed to elucidate the precise mechanisms and explore the potential of Bis(4-methoxyphenyl) disulfide and its derivatives in cyanide antidote development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



